An In-Depth Technical Guide to the Chemical Properties and Toxicological Profile of Binapacryl
An In-Depth Technical Guide to the Chemical Properties and Toxicological Profile of Binapacryl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Binapacryl. It is intended to serve as a foundational resource for professionals in research, science, and drug development who may encounter this compound in toxicological studies or environmental analysis. Binapacryl, a dinitrophenol derivative, was formerly used as a fungicide and miticide.[1] Due to its toxicity, its use has been widely discontinued. This document consolidates key technical data and methodologies relevant to the study of Binapacryl.
Chemical Structure and Identification
Binapacryl is chemically designated as (2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate.[2] It is an ester formed from the condensation of 3,3-dimethylacrylic acid and dinoseb.[2][3] The presence of a chiral center in the sec-butyl group means that Binapacryl exists as a racemic mixture of two enantiomers: (R)-binapacryl and (S)-binapacryl.
Key chemical identifiers for Binapacryl are provided below:
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IUPAC Name: (2-butan-2-yl-4,6-dinitrophenyl) 3-methylbut-2-enoate[2]
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Molecular Weight: 322.31 g/mol [2]
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InChI Key: ZRDUSMYWDRPZRM-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of Binapacryl is presented in the table below. These properties are critical for understanding its environmental fate, transport, and potential for bioaccumulation.
| Property | Value | Reference |
| Melting Point | 66-67 °C | [1] |
| Boiling Point | 436.7±45.0 °C at 760 mmHg | [3] |
| Water Solubility | Insoluble | [1][2] |
| Vapor Pressure | 1 x 10⁻⁴ Torr at 60 °C | [5] |
| Octanol-Water Partition Coefficient (log Kow) | 4.75 (estimated) | [4][5] |
| Density | 1.2307 g/cm³ at 20 °C | [1] |
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for Binapacryl, like other dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain itself.
The following diagram illustrates this mechanism.
Caption: Uncoupling of oxidative phosphorylation by Binapacryl.
In a normally functioning mitochondrion, the electron transport chain pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase as protons flow back into the matrix. Binapacryl, a lipophilic weak acid, acts as a protonophore, transporting protons across the inner mitochondrial membrane, thus dissipating the proton gradient. This uncouples electron transport from ATP synthesis, and the energy is instead released as heat.
Experimental Protocols
The following is a representative protocol for the determination of Binapacryl residues in fruit samples by gas chromatography, based on established methodologies.
Objective: To quantify the concentration of Binapacryl residues in fruit samples.
Principle: Binapacryl is extracted from the sample matrix using an organic solvent mixture. The extract is then cleaned up using column chromatography to remove interfering co-extractives. The final determination and quantification are performed by gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to the electrophilic nitro groups in the Binapacryl molecule.
Materials and Reagents:
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High-purity reference standard of Binapacryl
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Hexane, pesticide residue grade
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Diethyl ether, pesticide residue grade
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Dimethylformamide (DMF), pesticide residue grade
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Sodium sulfate, anhydrous, analytical grade
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Silica gel for column chromatography (e.g., 70-230 mesh)
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Glass wool
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Chromatography columns
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Rotary evaporator
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Gas chromatograph equipped with an electron capture detector (GC-ECD)
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Appropriate GC column (e.g., a non-polar or semi-polar capillary column)
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Nitrogen gas, high purity
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Homogenizer/blender
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Centrifuge
Procedure:
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Sample Preparation:
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Homogenize a representative sample of the fruit.
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Weigh 25 g of the homogenized sample into a blender jar.
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Extraction:
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Add 100 mL of a hexane:diethyl ether:dimethylformamide (proportions may vary, e.g., 8:1:1 v/v/v) solvent mixture to the blender jar.
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Blend at high speed for 2-3 minutes.
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Centrifuge the mixture to separate the solid and liquid phases.
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Decant the supernatant (the solvent extract) and filter it through anhydrous sodium sulfate to remove any residual water.
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Cleanup:
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Prepare a silica gel chromatography column. A slurry of silica gel in hexane is typically used to pack the column.
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Concentrate the filtered extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
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Load the concentrated extract onto the prepared silica gel column.
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Elute the column with a suitable solvent or solvent gradient to separate Binapacryl from interfering compounds. The specific elution solvent system should be optimized based on the fruit matrix.
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Collect the fraction containing Binapacryl.
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Analysis:
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Concentrate the collected fraction to a final volume of 1-5 mL.
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Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-ECD.
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The operating conditions for the GC-ECD (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates) should be optimized for the specific instrument and column used to achieve good chromatographic separation and sensitivity for Binapacryl.
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Quantification:
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Prepare a series of calibration standards of Binapacryl in a suitable solvent.
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Inject the calibration standards into the GC-ECD to generate a calibration curve (peak area vs. concentration).
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Quantify the amount of Binapacryl in the sample extract by comparing its peak area to the calibration curve.
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Calculate the concentration of Binapacryl in the original fruit sample, taking into account the initial sample weight and the final extract volume.
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Confirmatory Analysis:
To confirm the identity of Binapacryl in positive samples, a confirmatory chemical test can be performed. This may involve a derivatization reaction followed by re-analysis by GC-ECD or analysis by gas chromatography-mass spectrometry (GC-MS) to obtain mass spectral data that can be compared to a reference spectrum of Binapacryl.
Conclusion
This technical guide provides essential information on the chemical structure, physicochemical properties, and toxicological mechanism of Binapacryl. The data and protocols presented are intended to support further research and analysis of this compound. Given its toxicity, which is primarily attributed to its ability to uncouple oxidative phosphorylation, and its persistence in the environment, a thorough understanding of Binapacryl's characteristics is crucial for toxicological and environmental assessments. The methodologies outlined here provide a starting point for the reliable detection and quantification of this compound.
References
- 1. Fungicide residues. Part III. The determination of residues of binapacryl in selected fruits by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pic.int [pic.int]
- 3. Mechanism of action of uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 717. Binapacryl (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]
- 5. 146. Binapacryl (FAO/PL:1969/M/17/1) [inchem.org]
